![molecular formula C13H16BNO2S B2877307 Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester CAS No. 2230209-53-5](/img/structure/B2877307.png)
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a type of organoboron reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is generally environmentally benign and has properties that have been tailored for application under specific SM coupling conditions .
Synthesis Analysis
The synthesis of Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester involves the use of boron reagents in the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared organoboron reagent .Molecular Structure Analysis
The molecular weight of Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is 261.15 . Its IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine .Chemical Reactions Analysis
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a solid at room temperature . It should be stored at 2-8°C . It is not soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Thieno[2,3-c]pyridine derivatives are pivotal in the synthesis of various heterocyclic compounds. The boronic acid ester group in this compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a cornerstone method for creating carbon-carbon bonds in medicinal chemistry .
Development of DYRK1A Inhibitors
This compound has been employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is implicated in neurological diseases, and inhibitors can be potential therapeutic agents.
Material Sciences
In material sciences, thieno[2,3-c]pyridine structures are used due to their electronic properties, making them suitable for use in organic semiconductors and other electronic materials .
Fluorescent Probes
The thieno[2,3-c]pyridine core is structurally conducive to fluorescence. When used in the design of fluorescent probes, it can aid in biological imaging and diagnostics, providing insights into cellular processes .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of thieno[2,3-c]pyridine derivatives make them candidates for components in OLEDs. Their ability to transport electrons and holes can be harnessed to improve the efficiency and lifespan of these devices .
Agricultural Chemistry
Boronic acids and their derivatives are known to play a role in the development of new agrochemicals. They can be used to create novel pesticides and herbicides with specific action mechanisms .
Safety And Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, in which Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As such, it is likely to continue to be a focus of research and development in the field of organic chemistry. The development of new borane reagents, such as Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester, will likely continue to be an area of interest .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGJISYOYDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.